![molecular formula C12H5F5N2O2 B5135477 2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline](/img/structure/B5135477.png)
2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline
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Overview
Description
2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline: is a fluorinated aromatic amine compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a nitrophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2,3,4,5,6-pentafluoro-N-(4-aminophenyl)aniline.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry to form metal complexes .
Biology:
Medicine:
- Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline is largely dependent on its chemical structure. The presence of fluorine atoms increases the compound’s lipophilicity, enhancing its ability to interact with biological membranes. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 2,3,4,5,6-pentafluoroaniline
- 4-nitroaniline
- 2,3,4,5,6-pentafluoro-N-(3-nitrophenyl)aniline
Comparison:
- 2,3,4,5,6-pentafluoroaniline lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
- 4-nitroaniline does not have fluorine atoms, resulting in different chemical properties and reactivity.
- 2,3,4,5,6-pentafluoro-N-(3-nitrophenyl)aniline has a similar structure but with the nitro group in a different position, which can affect its reactivity and applications .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O2/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-1-3-6(4-2-5)19(20)21/h1-4,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLXEIUTPLQBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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